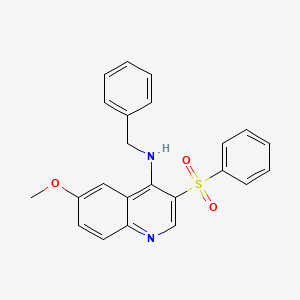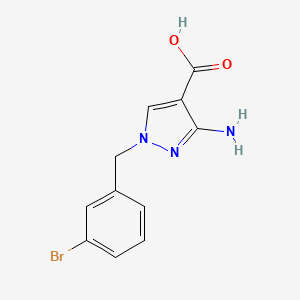
(2-Tert-butylphenyl)-(4-chlorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-tert-Butylphenol” is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols . It is a colorless oil that dissolves in basic water .
Synthesis Analysis
“2-tert-Butylphenol” can be prepared by acid-catalyzed alkylation of phenol with isobutene . In another study, a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment was reacted with CoIIpivalate or chloride to form one-dimensional coordination polymers .
Molecular Structure Analysis
The structure of “2,4-Ditert butyl phenol” was characterized as C14H22O through 1H NMR analysis .
Chemical Reactions Analysis
Chemical oxidation of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment by PbO2 or K3[Fe(CN)6], as well as exposure to UV irradiation, led to the formation of free radicals .
Physical And Chemical Properties Analysis
“2-tert-Butylphenol” is a colorless oil that dissolves in basic water .
Applications De Recherche Scientifique
High-Performance Polymers
A study by Chern et al. (2009) introduces polyimides (PIs) containing di-tert-butyl side groups synthesized via polycondensation. These PIs show low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, indicating their utility in electronic applications due to their insulating properties. The introduction of asymmetric di-tert-butyl groups and twisted-biphenyl structures effectively increases the interchain distance, decreasing intermolecular interaction and enhancing the polymers' performance (Chern, Twu, & Chen, 2009).
Organic Synthesis and Catalysis
In organic synthesis, derivatives of (2-Tert-butylphenyl)-(4-chlorophenyl)methanamine have been used to develop highly selective and efficient synthetic routes. For instance, the synthesis of cis-3,5-disubstituted morpholine derivatives demonstrates the versatility of related compounds in generating functionally diverse molecular structures. Electrophile-induced ring closure and nucleophilic displacement reactions have been employed to synthesize morpholines, showcasing the adaptability of these compounds in synthesizing complex molecular architectures (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Photochemistry and Photophysics
The photochemistry of 4-chlorophenol, a related compound, has been studied, revealing pathways for reductive dehalogenation through both homolytic and heterolytic paths. This research indicates the potential of (2-Tert-butylphenyl)-(4-chlorophenyl)methanamine and its derivatives in photochemical applications, such as the generation of aryl cations and their subsequent reactions with pi nucleophiles. Such processes underline the compound's relevance in studying photogenerated reactive intermediates and their potential in photoinduced synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Safety and Hazards
While specific safety data for “(2-Tert-butylphenyl)-(4-chlorophenyl)methanamine” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, “tert-Butyl acrylate” is classified as a flammable liquid and vapor, and it’s harmful if swallowed or in contact with skin .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Based on its structure, it might be involved in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds have been shown to have various biological effects, such as antioxidant activity .
Action Environment
The action, efficacy, and stability of (2-Tert-butylphenyl)-(4-chlorophenyl)methanamine can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound’s reactivity might be affected by the pH of the environment, with different pH levels favoring different reactions .
Propriétés
IUPAC Name |
(2-tert-butylphenyl)-(4-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN/c1-17(2,3)15-7-5-4-6-14(15)16(19)12-8-10-13(18)11-9-12/h4-11,16H,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPFGRRTBSGFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Tert-butylphenyl)-(4-chlorophenyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

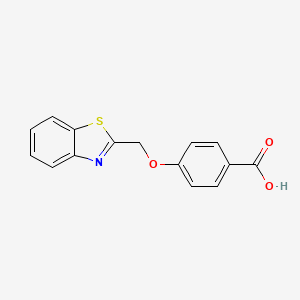

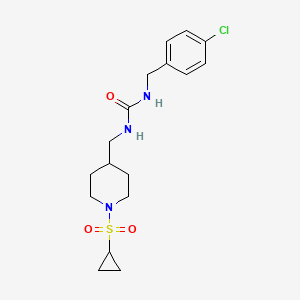
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2896271.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)
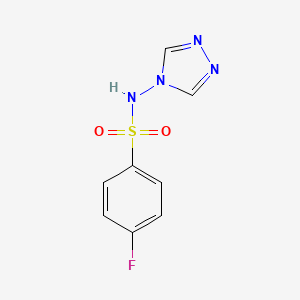
![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)
![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2896279.png)
![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)
![7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2896283.png)
![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)

